VEGFR-2 Kinase Inhibition: Pyridine-Sulfonamide Hybrid vs. Sorafenib
A pyridine-2-sulfonamide hybrid (compound VIIb) exhibited superior VEGFR-2 inhibition compared to the clinically approved kinase inhibitor sorafenib. The hybrid demonstrated an IC50 value of 3.6 μM, while sorafenib showed an IC50 of 4.8 μM under identical assay conditions [1].
| Evidence Dimension | In vitro VEGFR-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.6 μM |
| Comparator Or Baseline | Sorafenib: 4.8 μM |
| Quantified Difference | 1.2 μM lower IC50 (25% more potent) |
| Conditions | Enzyme inhibition assay; VEGFR-2 kinase |
Why This Matters
This direct comparison against a frontline anticancer agent provides a quantifiable benchmark for prioritizing pyridine-2-sulfonamide scaffolds in kinase inhibitor development programs.
- [1] Ahmed, M. F., & Santali, E. Y. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842. View Source
